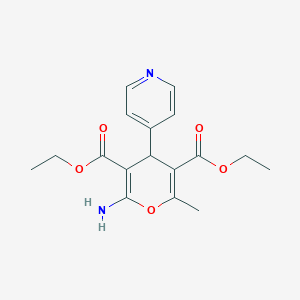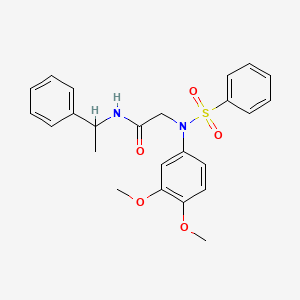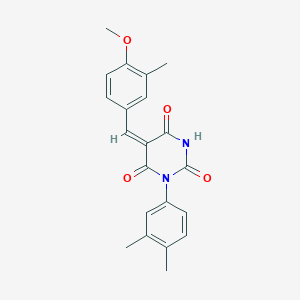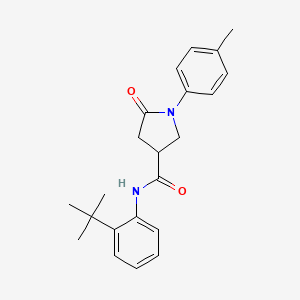
diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate, also known as AMPA, is a chemical compound that belongs to the pyran family. AMPA has gained significant attention in scientific research due to its potential application in the treatment of various neurological disorders.
作用机制
Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate acts as an agonist of the this compound receptor, which is a subtype of glutamate receptor. The binding of this compound to the this compound receptor leads to the opening of ion channels, allowing the influx of calcium ions into the neuron. This influx of calcium ions results in neuronal excitation, leading to the release of neurotransmitters such as acetylcholine and dopamine. The activation of this compound receptors has been shown to enhance cognitive function and memory in animal models.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models. The activation of this compound receptors leads to an influx of calcium ions into the neuron, resulting in neuronal excitation. This influx of calcium ions also leads to the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is a useful tool for studying the function of the this compound receptor and its role in neurological disorders. The use of this compound in lab experiments allows for the investigation of the effects of this compound receptor activation on neuronal function and the release of neurotransmitters. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and protocols to handle the compound safely.
未来方向
There are several future directions for the study of diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate. One area of research is the development of more selective this compound receptor agonists that can target specific subtypes of the receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound on neuronal function and neurotransmitter release may lead to a better understanding of the mechanisms underlying cognitive function and memory.
合成方法
Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate can be synthesized through a series of chemical reactions involving starting materials such as diethyl malonate, 4-pyridinecarboxaldehyde, and methyl acetoacetate. The synthesis process involves the formation of a pyran ring and the introduction of an amino group into the molecule. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound acts as an agonist of the this compound receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the activation of this compound receptors leads to an influx of calcium ions into the neuron, resulting in neuronal excitation. This compound has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive impairment associated with neurological disorders.
属性
IUPAC Name |
diethyl 2-amino-6-methyl-4-pyridin-4-yl-4H-pyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-22-16(20)12-10(3)24-15(18)14(17(21)23-5-2)13(12)11-6-8-19-9-7-11/h6-9,13H,4-5,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAQWMZRNGMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C(=O)OCC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)

![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)